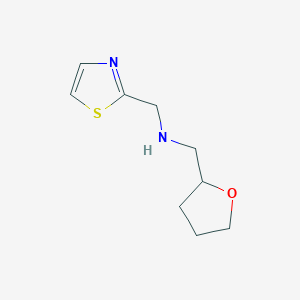

(Tetrahydro-furan-2-ylmethyl)-thiazol-2-ylmethyl-amine

Description

(Tetrahydro-furan-2-ylmethyl)-thiazol-2-ylmethyl-amine is a heterocyclic compound featuring a thiazole ring linked to a tetrahydrofuran (THF) moiety via methylene groups. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, is substituted at the 2-position with an amine group, while the THF moiety (a saturated oxygen-containing heterocycle) is attached via a methylene bridge.

Properties

IUPAC Name |

1-(oxolan-2-yl)-N-(1,3-thiazol-2-ylmethyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c1-2-8(12-4-1)6-10-7-9-11-3-5-13-9/h3,5,8,10H,1-2,4,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQDUWDHDLFWMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tetrahydro-furan-2-ylmethyl)-thiazol-2-ylmethyl-amine typically involves the reaction of a furan derivative with a thiazole derivative under specific conditions. One common method involves the use of a nucleophilic substitution reaction where a furan derivative, such as tetrahydrofuran-2-carboxylic acid, is reacted with a thiazole derivative, such as thiazol-2-ylmethylamine, in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Tetrahydro-furan-2-ylmethyl)-thiazol-2-ylmethyl-amine can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.

Substitution: Both the furan and thiazole rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction of the thiazole ring can yield dihydrothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

-

Drug Development :

- The compound serves as a scaffold for designing new therapeutic agents. Its structural features can be modified to enhance bioactivity against specific targets.

- Case Study: Research has shown that derivatives of thiazole compounds exhibit significant antimicrobial and anticancer activities. The incorporation of the furan moiety may enhance these effects by improving solubility and bioavailability.

-

Biological Activity :

- Studies indicate potential antimicrobial properties, particularly against Gram-positive bacteria. The mechanism involves inhibition of bacterial cell wall synthesis.

- Anticancer properties have been observed in laboratory settings, with the compound affecting cellular signaling pathways associated with tumor growth.

Materials Science

-

Polymer Development :

- The unique properties of (Tetrahydro-furan-2-ylmethyl)-thiazol-2-ylmethyl-amine make it suitable for developing novel polymers and resins with tailored functionalities.

- Applications include coatings, adhesives, and composite materials that require specific thermal or mechanical properties.

-

Chemical Synthesis :

- It acts as a building block in synthesizing other complex compounds, facilitating the creation of materials with desired characteristics for industrial applications.

Mechanism of Action

The mechanism of action of (Tetrahydro-furan-2-ylmethyl)-thiazol-2-ylmethyl-amine involves its interaction with specific molecular targets and pathways. The furan and thiazole rings can interact with various enzymes and receptors, leading to modulation of their activity. For example, the compound may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, resulting in anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related thiazole-amine derivatives, focusing on substituents, physicochemical properties, and synthetic methodologies:

Key Observations

Substituent Effects :

- Electron-Donating vs. Withdrawing Groups : The THF-methyl group in the target compound introduces steric bulk and mild electron-donating effects (via the oxygen atom), contrasting with electron-withdrawing groups like CF3 in 4-(trifluoromethyl)thiazol-2-amine . This difference could modulate reactivity in electrophilic substitutions or binding to biological targets.

- Aromatic vs. Aliphatic Substituents : Aromatic derivatives (e.g., 4-(4-chlorophenyl)thiazol-2-amine ) exhibit higher melting points (>200°C) due to crystallinity, whereas aliphatic-substituted analogues (e.g., pyrazole- or THF-methyl derivatives ) likely have lower melting points and improved solubility in polar solvents.

Synthetic Accessibility: Thiazole-amine cores are commonly synthesized via Hantzsch thiazole synthesis (e.g., ketone + thiourea under acidic conditions) . For the target compound, a plausible route involves alkylation of 2-aminothiazole with a THF-methyl halide or Mitsunobu reaction with THF-methanol.

Biological Relevance :

- While biological data for the target compound are absent, structurally related thiazole-amines exhibit diverse activities:

- Antimicrobial: Benzimidazole-thiazole hybrids show activity against HepG2 carcinoma cells .

- Anti-inflammatory : 4-Substituted thiazole-amines act as MMP inhibitors .

- The THF moiety in the target compound may improve blood-brain barrier penetration, a feature exploited in CNS-targeting drugs .

Physicochemical Properties :

- Solubility : The THF-methyl group likely enhances solubility in organic solvents compared to purely aromatic analogues. The triazine-containing derivative has moderate aqueous solubility (42.1 µg/mL), suggesting the target compound may exhibit similar or better solubility.

- Basicity : The pKa of imidazole-amine analogues (e.g., 8.42 for 1-((THF-3-yl)methyl)imidazol-2-amine ) suggests the target compound’s amine group is moderately basic, facilitating protonation in physiological environments.

Biological Activity

(Tetrahydro-furan-2-ylmethyl)-thiazol-2-ylmethyl-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a tetrahydrofuran ring linked to a thiazole moiety via a methylamine group. Its molecular formula is CHNS, with a molecular weight of approximately 198.285 g/mol. The unique structural characteristics of this compound contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. Key mechanisms include:

- Antimicrobial Activity : The compound may inhibit enzymes responsible for bacterial cell wall synthesis, leading to bactericidal effects.

- Anticancer Activity : It is suggested that the compound interacts with cellular signaling pathways, potentially inducing apoptosis in cancer cells.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

-

Antimicrobial Properties :

- In vitro studies have demonstrated that derivatives of thiazole compounds exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus epidermidis and Escherichia coli.

- Minimum inhibitory concentrations (MICs) for active compounds ranged from 0.25 to 4 µg/mL against standard bacterial strains .

-

Anticancer Properties :

- Research indicates that thiazole derivatives can exhibit cytotoxic effects against human cancer cell lines. For instance, compounds similar to this compound have shown IC values as low as 1.61 µg/mL against certain cancer cell lines .

- The structure–activity relationship (SAR) studies suggest that modifications in the thiazole ring significantly influence anticancer potency.

Case Study 1: Antimicrobial Evaluation

A study involving the synthesis of various thiazole derivatives showed that specific compounds exhibited strong antimicrobial activity with MIC values ranging from 0.25 to 4 µg/mL against clinical isolates of S. epidermidis. The most effective compound was identified as having a structural similarity to this compound .

Case Study 2: Anticancer Activity

In another research effort, a series of thiazole compounds were tested against human cancer cell lines using the MTT assay method. Compounds similar to this compound displayed promising results with IC values indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Comparative Table of Biological Activities

| Compound Name | Activity Type | MIC/IC Value | Target Organism/Cell Line |

|---|---|---|---|

| Compound A | Antimicrobial | 0.25 µg/mL | S. epidermidis |

| Compound B | Anticancer | 1.61 µg/mL | HT29 Colon Cancer Cells |

| Compound C | Antimicrobial | 4 µg/mL | E. coli |

| Compound D | Anticancer | <1 µg/mL | MCF7 Breast Cancer Cells |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.